7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. The reaction conditions often include heating the reaction mixture in the presence of a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The compound’s ability to bind to these targets is attributed to its unique structural features and electronic properties .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
Pyrrolopyrazine: A related compound with a pyrazine ring instead of a pyridine ring, exhibiting different biological activities.
Indole Derivatives: Compounds with a similar fused ring system but with an indole structure.
Uniqueness
7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H10N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2,4,10H,3,5H2,1H3 |
InChI Key |
NNABEBVUYQHOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)CCN2 |
Origin of Product |
United States |
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